3-Heptanone, oxime
CAS No.:
Cat. No.: VC14270098
Molecular Formula: C7H15NO
Molecular Weight: 129.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H15NO |
---|---|
Molecular Weight | 129.20 g/mol |
IUPAC Name | N-heptan-3-ylidenehydroxylamine |
Standard InChI | InChI=1S/C7H15NO/c1-3-5-6-7(4-2)8-9/h9H,3-6H2,1-2H3 |
Standard InChI Key | VRCWWHOADHLWNC-UHFFFAOYSA-N |
Canonical SMILES | CCCCC(=NO)CC |
Introduction
Structural and Molecular Characteristics
3-Heptanone, oxime belongs to the oxime class of compounds, characterized by the general structure , where and are alkyl groups. In this case, is a propyl group () and is a butyl group (), resulting from the oximation of 3-heptanone. The compound’s linear aliphatic chain influences its physical properties, such as solubility in organic solvents like acetonitrile and dichloroethane, which are commonly employed in its synthesis .
Synthesis and Reaction Mechanisms
Direct Oximation of 3-Heptanone
The primary synthesis route involves the nucleophilic addition of hydroxylamine () to 3-heptanone. This reaction typically proceeds under mild acidic or neutral conditions, with the carbonyl group of the ketone attacking the nucleophilic amine group of hydroxylamine. The general mechanism is as follows:
Reaction conditions often utilize hydroxylamine hydrochloride () in the presence of a base such as sodium acetate to buffer the solution. Solvents like ethanol or tetrahydrofuran (THF) facilitate the reaction, which is typically conducted at room temperature or under mild heating (50–80°C) .
Industrial and Research Applications
Organic Synthesis Intermediate
3-Heptanone, oxime’s primary application lies in its role as a precursor in reductive amination and Beckmann rearrangement reactions. For instance, reductive amination with sodium triacetoxyborohydride () can convert oximes to secondary amines, a process critical in pharmaceutical synthesis . The compound’s stability in acidic environments makes it suitable for multi-step syntheses involving acid-sensitive functional groups .
Flavoring and Fragrance Industry
Structural analogs of 3-heptanone, oxime, such as 5-methyl-3-heptanone oxime (CAS No. 22457-23-4), are employed in flavoring agents due to their mild, green odor profiles . While direct evidence for 3-heptanone, oxime’s use in fragrances is limited, its similarity to validated compounds suggests potential applications in this sector .
Comparative Analysis with Structural Analogs
The table below highlights key structural analogs of 3-heptanone, oxime and their distinguishing features:
Compound Name | Molecular Formula | Unique Properties |
---|---|---|
5-Methyl-3-heptanone oxime | Additional methyl group; used in flavoring | |
Cyclohexanone, oxime | Cyclic structure; enhanced thermal stability | |
4-Heptanone, oxime | Structural isomer; altered reactivity |
The linear chain of 3-heptanone, oxime provides distinct advantages in reactions requiring steric accessibility, whereas cyclic analogs like cyclohexanone oxime exhibit constrained geometries that influence their reactivity .
Future Directions and Research Gaps
While existing data support the safe use of 3-heptanone, oxime in industrial settings, further studies are needed to:
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Elucidize its photodegradation pathways under environmental conditions.
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Explore catalytic systems for greener synthesis methods.
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Validate its efficacy in emerging applications such as polymer stabilization or agrochemical synthesis.
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